Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is a crucial synthetic precursor [, ] to Pitavastatin calcium [], a pharmaceutical compound belonging to the statin class of drugs. It serves as a building block in the multi-step synthesis of Pitavastatin calcium []. This compound is not naturally occurring and is primarily recognized for its role in the production of this specific pharmaceutical agent [, ].
The synthesis of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate typically involves several key steps:
The molecular structure of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate can be described as follows:
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is involved in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is particularly relevant in its application as an HMG-CoA reductase inhibitor through its derivative pitavastatin. The quinoline core and substituents facilitate binding to the active site of HMG-CoA reductase, effectively inhibiting cholesterol biosynthesis in the liver. This inhibition leads to reduced levels of low-density lipoprotein cholesterol in circulation .
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its suitability for pharmaceutical applications.
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate has several significant applications:
X-ray diffraction analysis reveals that Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate crystallizes in a monoclinic system with space group P2₁/c. The unit cell parameters are: a = 10.069(2) Å, b = 24.683(5) Å, c = 13.275(3) Å, and β = 111.97(3)°, with a cell volume of 3059.7(13) ų accommodating eight molecules (Z = 8) [4] [9]. The quinoline core exhibits slight deviations from planarity due to steric interactions between the cyclopropyl substituent at C2 and the ester group at C3. The C3-carboxylate moiety lies out-of-plane with a torsion angle of 8.2° relative to the quinoline ring, optimizing minimal steric clash with the cyclopropyl group. This distortion influences electronic delocalization across the conjugated system, confirmed by bond length alternation in the C2-C3-C(=O)O segment (C3-C11 = 1.492 Å; C11-O1 = 1.342 Å) [4].
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
a (Å) | 10.069(2) |
b (Å) | 24.683(5) |
c (Å) | 13.275(3) |
β (°) | 111.97(3) |
Volume (ų) | 3059.7(13) |
Z | 8 |
Density (g/cm³) | 1.274 |
The spatial orientation of substituents critically determines biological activity. Dihedral angles between the quinoline core and its substituents were measured as follows:
These angles optimize hydrophobic interactions in protein binding pockets, particularly for HMG-CoA reductase inhibition. The fluorophenyl group’s perpendicularity exposes the fluorine atom for halogen bonding, while the cyclopropyl tilt minimizes van der Waals repulsion with the enzyme’s active site residues [2] [10].
The crystal lattice is stabilized by intricate hydrogen bonding and van der Waals interactions. Key intermolecular contacts include:
Table 2: Hydrogen Bonding Geometry
D–H⋯A | D⋯A (Å) | H⋯A (Å) | ∠D–H⋯A (°) |
---|---|---|---|
O1–H1A⋯N2 | 2.849(3) | 2.04 | 159 |
O2–H2B⋯O1 | 2.909(3) | 2.10 | 170 |
C12–H12A⋯O2 | 3.318(5) | 2.42 | 161 |
C30–H30A⋯O1 | 3.307(3) | 2.57 | 136 |
These interactions form extended chains along the [100] plane, creating a rigid lattice that mirrors the compound’s stability under physiological conditions. Intramolecular C-H⋯O bonds (C36–H36A⋯O2: 3.117(4) Å) further constrain conformational flexibility, pre-organizing the molecule for target binding [4] [9].
The compound serves as a key synthetic intermediate for pitavastatin-class HMG-CoA reductase inhibitors. Structural comparisons reveal:
Substituent effects are quantified in inhibitor assays: Derivatives with 6-fluoro or 7-methoxy groups on the quinoline nucleus show 1.8–2.2× increased potency due to enhanced electron withdrawal and membrane permeability [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: